2,3-Dichloro-4-methylbenzenesulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

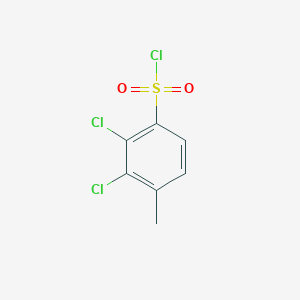

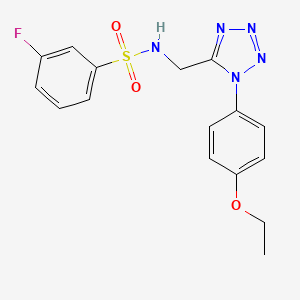

2,3-Dichloro-4-methylbenzenesulfonyl chloride is a chemical compound with the molecular formula C7H5Cl3O2S . It has a molecular weight of 259.53 . This compound is used for research purposes.

Molecular Structure Analysis

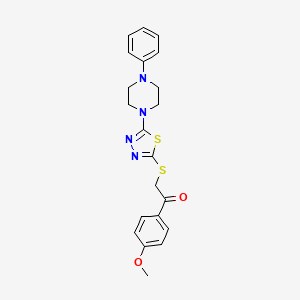

The molecular structure of 2,3-Dichloro-4-methylbenzenesulfonyl chloride consists of a benzene ring with two chlorine atoms, one methyl group, and one sulfonyl chloride group attached to it.科学的研究の応用

Chlorination of Heterocyclic and Acyclic Sulfonhydrazones

Research by King et al. (1971) explores the chlorination of heterocyclic and acyclic sulfonhydrazones, which can yield various chlorinated organic compounds, including those involving sulfonyl chloride groups. This study indicates the potential use of 2,3-Dichloro-4-methylbenzenesulfonyl chloride in synthesizing heterocyclic systems and exploring the reactivity of chlorinated intermediates in organic synthesis King et al., 1971.

Reactivity of Free Chlorine Constituents Toward Aromatic Ethers

Sivey and Roberts (2012) assessed the reactivity of free chlorine constituents, such as Cl₂ and Cl₂O, towards aromatic ethers, revealing insights into the mechanisms of disinfection byproduct (DBP) formation. This study underscores the relevance of understanding the chemical behavior of chlorine-based compounds, like 2,3-Dichloro-4-methylbenzenesulfonyl chloride, in environmental chemistry and water treatment applications Sivey & Roberts, 2012.

Degradation of Azo Dyes in Advanced Oxidation Processes

Yuan et al. (2011) reported on the dual effects of chloride ions in the degradation of azo dyes using sulfate radical-based advanced oxidation processes. This research could imply applications for chlorinated compounds like 2,3-Dichloro-4-methylbenzenesulfonyl chloride in environmental remediation, particularly in enhancing the efficiency of dye degradation in wastewater treatment Yuan et al., 2011.

Synthesis and Characterization of Dye Intermediates

Bo (2007) focused on the synthesis and characterization of dye intermediates containing the sulfonamide linking group, demonstrating the utility of sulfonyl chloride derivatives in the preparation of complex dye molecules and intermediates. This research highlights the role of compounds like 2,3-Dichloro-4-methylbenzenesulfonyl chloride in the synthesis of materials with potential applications in the textile industry Bo, 2007.

Novel Synthesis Approaches

Du et al. (2005) presented a novel synthesis method for 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, illustrating the broader scope of sulfonyl chloride derivatives in the synthesis of intermediates for pesticides and other agrochemicals. This study could suggest the potential for developing new synthetic routes using 2,3-Dichloro-4-methylbenzenesulfonyl chloride Du et al., 2005.

Safety and Hazards

The safety data sheet for benzenesulfonyl chloride, a similar compound, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and is harmful to aquatic life . It is recommended to avoid release to the environment, wear protective gloves/clothing/eye protection/face protection, and to store it locked up .

作用機序

Target of Action

Similar compounds, such as benzenesulfonyl chlorides, are known to react with amines, alcohols, and other nucleophiles . Therefore, it’s plausible that 2,3-Dichloro-4-methylbenzenesulfonyl chloride may also interact with these types of molecules.

Mode of Action

The mode of action of 2,3-Dichloro-4-methylbenzenesulfonyl chloride is likely through a nucleophilic substitution reaction . The sulfonyl chloride group is highly reactive and can be displaced by a nucleophile, such as an amine or alcohol, to form a sulfonamide or sulfonate ester, respectively .

特性

IUPAC Name |

2,3-dichloro-4-methylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3O2S/c1-4-2-3-5(13(10,11)12)7(9)6(4)8/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSBONOCXRFBBEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)S(=O)(=O)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dichloro-4-methylbenzenesulfonyl chloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B2994986.png)

![2-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2994987.png)

![methyl 1-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-1H-imidazole-5-carboxylate](/img/structure/B2994997.png)

![N-(2-ethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2994998.png)

![2-amino-4-(3-bromo-4-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2995002.png)

![2-Chloro-1-(6-phenyl-7-azabicyclo[4.2.0]octan-7-yl)propan-1-one](/img/structure/B2995005.png)